molecular formula C16H12ClN3O3 B11003175 N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11003175
M. Wt: 329.74 g/mol
InChI Key: XEWYTZYMBRCOHY-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Acetamide Group: This step involves the reaction of the quinazolinone core with acetic anhydride or acetyl chloride in the presence of a base.

    Chlorination and Hydroxylation:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures but different functional groups.

Uniqueness

“N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12ClN3O3/c17-10-5-6-14(21)13(7-10)19-15(22)8-20-9-18-12-4-2-1-3-11(12)16(20)23/h1-7,9,21H,8H2,(H,19,22)

InChI Key

XEWYTZYMBRCOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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